molecular formula C15H23ClN2O5S B3114145 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride CAS No. 1998216-49-1

2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride

Cat. No. B3114145
CAS RN: 1998216-49-1
M. Wt: 378.9
InChI Key: LNZZWMWDXFIRDL-UHFFFAOYSA-N
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Description

2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride is an organic compound with the CAS Number: 1998216-49-1 . It is a white to yellow powder or crystals . The molecular weight of this compound is 378.88 .


Synthesis Analysis

The synthesis of 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride is complex and usually involves multiple steps . The process starts with benzaldehyde as the initial raw material, which is transformed into the corresponding ethoxy compound. This is then subjected to several reaction and purification steps to finally synthesize the target product .


Molecular Structure Analysis

The molecular formula of 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride is C19H24N2O6S .


Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 378.88 . The predicted density is 1.285±0.06 g/cm3 , and the predicted boiling point is 516.0±60.0 °C .

Scientific Research Applications

Organic Synthesis and Catalysis

In organic chemistry, "2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride" is utilized as an intermediate in the synthesis of complex molecules. For instance, Reddy and Nagaraj (2008) explored its use in the regioselective synthesis of 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, highlighting its potential in creating biologically active compounds through catalyzed reactions Reddy & Nagaraj, 2008.

Electrochemical Studies

The electrochemical properties of related benzoic acid derivatives have been studied by Mandić et al. (2004), who investigated the electrochemical cleavage of azo bond of 2-hydroxy-5-sulfophenyl-azo-benzoic acids. This research provides insights into the redox behavior of sulfonyl-containing compounds, which could be relevant for understanding the electrochemical characteristics of "2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride" Mandić, Nigović, & Šimunić, 2004.

Metal Ion Extraction and Coordination Chemistry

Sulfonyl-bridged oligo(benzoic acid)s, closely related to the compound , have been synthesized and analyzed for their ability to act as metal extractants. Morohashi et al. (2014) demonstrated that these compounds exhibit high extractability toward lanthanoid ions, suggesting that "2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride" could also find applications in metal ion coordination and extraction processes Morohashi, Nagata, Hayashi, & Hattori, 2014.

Environmental and Degradation Studies

The compound's structural similarity to known benzoic acid derivatives prompts interest in its environmental fate and degradation pathways. Studies on similar compounds, such as the work by Li et al. (2016) on the biodegradation of chlorimuron-ethyl, could offer a framework for understanding how "2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride" might degrade in environmental settings, thereby informing its ecological impact and degradation strategies Li et al., 2016.

Mechanism of Action

2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride is a chiral compound that exhibits beta receptor blocking activity . It can be used for the treatment of cardiovascular diseases such as hypertension .

Safety and Hazards

The compound is classified under GHS07 and carries a warning signal word . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse immediately with plenty of water and seek medical assistance .

properties

IUPAC Name

2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S.ClH/c1-3-16-7-9-17(10-8-16)23(20,21)12-5-6-14(22-4-2)13(11-12)15(18)19;/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZZWMWDXFIRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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